Superior NET/SERT Selectivity Ratio in Human Transporter Assays
Ampreloxetine demonstrates a 4- to 10-fold higher inhibitory selectivity for norepinephrine (NE) reuptake over serotonin (5-HT) reuptake at human transporters in vitro [1]. In comparison, atomoxetine shows a NET:SERT selectivity ratio of approximately 4.5:1 based on Ki values [2], while duloxetine exhibits the opposite profile with preferential SERT occupancy and a SERT:NET ED50 ratio of approximately 1:9 in rat spinal cord [3]. Reboxetine is a highly selective NRI with a NET:SERT selectivity ratio of over 600:1 [4].
| Evidence Dimension | NET:SERT Inhibitory Selectivity Ratio |
|---|---|
| Target Compound Data | 4- to 10-fold (selective for NET) |
| Comparator Or Baseline | Atomoxetine: ~4.5:1 (NET-selective); Duloxetine: ~0.11:1 (SERT-preferring); Reboxetine: >600:1 (highly NET-selective) |
| Quantified Difference | Ampreloxetine occupies an intermediate selectivity range distinct from both highly selective NRIs (reboxetine) and balanced SNRIs (duloxetine) |
| Conditions | In vitro human transporter binding assays and rat spinal cord occupancy |
Why This Matters
This unique selectivity profile allows Ampreloxetine to enhance noradrenergic tone for nOH symptom relief while maintaining a distinct side-effect profile compared to more selective or balanced inhibitors.
- [1] Smith JA, Bourdet DL, Daniels OT, et al. Preclinical to clinical translation of CNS transporter occupancy of TD-9855, a novel norepinephrine and serotonin reuptake inhibitor. Int J Neuropsychopharmacol. 2014;18(2):pyu027. View Source
- [2] Ding YS, et al. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. Neuroimage. 2014;86:10-17. View Source
- [3] Katayama S, et al. Prediction of human serotonin and norepinephrine transporter occupancy of duloxetine by pharmacokinetic/pharmacodynamic modeling in the rat. J Pharmacol Exp Ther. 2012;341(2):480-489. View Source
- [4] Wong EH, et al. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biol Psychiatry. 2000;47(9):818-829. View Source
